PF-03716556

Catalog No.
S539095
CAS No.
928774-43-0
M.F
C22H26N4O3
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-03716556

CAS Number

928774-43-0

Product Name

PF-03716556

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N

SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Solubility

Soluble in DMSO

Synonyms

N-(2-hydroxyethyl)-N,2-dimethyl-8-((5-methyl-3,4-dihydro-2H-chromen-4-yl)amino)imidazo(1,2-a)pyridine-6-carboxamide, PF 03716556, PF-03716556, PF03716556

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Description

The exact mass of the compound PF-03716556 is 394.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PF-03716556 acts as a proton pump inhibitor (PPI). PPIs work by blocking the enzyme H+,K+-ATPase, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in acid secretion within the stomach. By inhibiting H+,K+-ATPase, PF-03716556 reduces the production of stomach acid, potentially leading to relief from GERD symptoms [, ].

In Vitro Studies

Studies conducted in vitro (in a test tube) have shown that PF-03716556 is a potent and selective inhibitor of H+,K+-ATPase. It exhibits high inhibitory activity against the enzyme with a pIC50 value (a measure of inhibitory potency) of around 6.0 [, ]. Additionally, PF-03716556 demonstrates selectivity towards H+,K+-ATPase, showing no activity against Na+,K+-ATPase, another important enzyme [, ].

PF-03716556 is a potent and selective acid pump antagonist []. This means it inhibits the production of stomach acid, a key function in digestion. It is under development as a treatment for gastroesophageal reflux disease (GERD) [].


Molecular Structure Analysis

PF-03716556 has the chemical formula C22H26N4O3 []. While the exact structure is not publicly available, analysis of its chemical formula reveals some key features:

  • The presence of nitrogen atoms (N) suggests the presence of amine groups, which are capable of accepting protons.
  • The presence of an oxygen atom (O) suggests the presence of a carbonyl group (C=O), which can participate in hydrogen bonding.
  • The number of carbon atoms (C) suggests a relatively complex organic molecule.

These features are commonly found in other proton pump inhibitors, suggesting a similar mode of action for PF-03716556.


Physical And Chemical Properties Analysis

  • Likely soluble in water or weak acids to allow for absorption in the stomach.
  • Relatively stable to survive passage through the digestive system.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

394.20049070 g/mol

Monoisotopic Mass

394.20049070 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

701L6668UD

Other CAS

928774-43-0

Wikipedia

Pf-03716556

Dates

Modify: 2023-08-15
1: Mori H, Tonai-Kachi H, Ochi Y, Taniguchi Y, Ohshiro H, Takahashi N, Aihara T,

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